2-Bromo-4-ethylbenzonitrile chemical structure and IUPAC name
2-Bromo-4-ethylbenzonitrile chemical structure and IUPAC name
An In-depth Technical Guide to 2-Bromo-4-ethylbenzonitrile: Structure, Properties, and Synthetic Applications
Executive Summary
2-Bromo-4-ethylbenzonitrile is a substituted aromatic nitrile poised to be a valuable intermediate for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring a reactive nitrile, a versatile bromine atom for cross-coupling, and an ethyl group for modulating steric and electronic properties—makes it an attractive scaffold. This guide provides a comprehensive technical overview of 2-Bromo-4-ethylbenzonitrile, including its structural features, predicted physicochemical properties based on analogous compounds, a plausible and detailed synthetic protocol, and an exploration of its synthetic utility for research and drug development professionals.
Molecular Identity and Physicochemical Profile
IUPAC Nomenclature and Structure
The formal IUPAC name for the compound is 2-Bromo-4-ethylbenzonitrile . The structure consists of a central benzene ring substituted with a cyano group (-C≡N) at position 1, a bromine atom (-Br) at position 2, and an ethyl group (-CH₂CH₃) at position 4.
The canonical SMILES representation is CCC1=CC(=C(C=C1)Br)C#N.
Chemical Structure Diagram
Caption: 2D structure of 2-Bromo-4-ethylbenzonitrile.
Physicochemical Properties
Direct experimental data for 2-Bromo-4-ethylbenzonitrile is not widely published. However, we can extrapolate a reliable profile from structurally similar compounds. The data presented below is a synthesis of known values for analogues such as 4-ethylbenzonitrile and 2-bromo-4-methylbenzonitrile.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₉H₈BrN | Derived from structure. |
| Molecular Weight | 210.07 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Colorless to light yellow liquid or low-melting solid | 4-Ethylbenzonitrile is a colorless liquid, while many brominated benzonitriles are solids.[2] |
| Boiling Point | > 240 °C (at 760 mmHg) | Higher than 4-ethylbenzonitrile (237 °C) due to the heavier bromine atom increasing intermolecular forces.[2] |
| Density | ~1.3 - 1.4 g/mL | Higher than 4-ethylbenzonitrile (0.956 g/mL) due to the high mass of bromine.[2] |
| Solubility | Immiscible in water; Soluble in organic solvents (e.g., DCM, Ether, Acetone) | Typical for substituted aromatic compounds.[3] |
Strategic Value in Synthetic Chemistry
Substituted benzonitriles are foundational building blocks in organic synthesis. The specific arrangement of functional groups in 2-Bromo-4-ethylbenzonitrile offers a distinct tactical advantage for chemists.
-
Orthogonal Reactivity : The molecule possesses three distinct reactive sites that can often be addressed selectively. The bromine atom is primed for metal-catalyzed cross-coupling reactions, the nitrile group can undergo hydrolysis, reduction, or cycloaddition, and the aromatic ring can be subjected to further electrophilic or nucleophilic substitution under specific conditions.
-
Causality in Drug Design : The ortho-bromo substituent is not just a synthetic handle; its position sterically influences the adjacent nitrile group and can be used to direct the conformation of larger molecules built upon this scaffold. The para-ethyl group provides a lipophilic handle that can be crucial for modulating a drug candidate's pharmacokinetic properties (e.g., membrane permeability, metabolic stability). Analogous dihalogenated benzonitriles are actively used as scaffolds for active pharmaceutical ingredients (APIs), including cannabinoid receptor modulators.[4]
Proposed Synthetic Strategy: The Sandmeyer Reaction
A robust and reliable method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This approach offers excellent regiochemical control, which is superior to alternatives like direct bromination of 4-ethylbenzonitrile that would likely yield a mixture of isomers. The proposed synthesis begins from the commercially available 4-ethylaniline.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 2-Bromo-4-ethylbenzonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system. Success at each stage (e.g., consumption of starting material via TLC, correct product mass) confirms readiness for the next step.
Step 1: Bromination of 4-Ethylaniline
-
Setup : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-ethylaniline (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.
-
Bromination : Cool the solution to 10-15 °C in an ice-water bath. Slowly add a solution of bromine (13.2 g, 82.5 mmol) in 20 mL of glacial acetic acid via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction & Work-up : Stir the resulting slurry at room temperature for 2 hours. Pour the reaction mixture into 200 mL of ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation : Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-ethylaniline, which can be purified by column chromatography if necessary.
Step 2 & 3: Diazotization and Sandmeyer Cyanation
Causality Note: Maintaining a low temperature (0-5 °C) during diazotization is critical. Aryldiazonium salts are unstable and can decompose violently at higher temperatures.
-
Diazotization Setup : Prepare a solution of 3-bromo-4-ethylaniline (from Step 1, ~82.5 mmol) in 100 mL of 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrite Addition : Add a solution of sodium nitrite (6.2 g, 90.0 mmol) in 20 mL of water dropwise, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is confirmed when a drop of the solution gives an immediate blue-black color on starch-iodide paper.
-
Cyanide Solution Prep : In a separate 500 mL flask, prepare a solution of copper(I) cyanide (8.9 g, 99.0 mmol) and potassium cyanide (13.0 g, 200 mmol) in 100 mL of water. Heat this solution to 60-70 °C.
-
Sandmeyer Reaction : Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will occur.
-
Isolation & Purification : After the addition is complete, heat the mixture at 80 °C for 30 minutes. Cool to room temperature and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with dilute NaOH, then water, and finally brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude 2-Bromo-4-ethylbenzonitrile can be purified by vacuum distillation or column chromatography.
Spectroscopic and Analytical Characterization
Analytical validation is key to confirming the identity and purity of the synthesized compound. The following spectral characteristics are predicted based on established principles and data from similar molecules.
| Technique | Predicted Spectral Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.4-7.5 (m, 1H, Ar-H), δ ~2.7 (q, J = 7.6 Hz, 2H, -CH₂CH₃), δ ~1.2 (t, J = 7.6 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~148 (Ar-C), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~125 (Ar-C), δ ~118 (Ar-C), δ ~117 (-C≡N), δ ~115 (Ar-C), δ ~29 (-CH₂-), δ ~15 (-CH₃) |
| FT-IR (ATR) | ν ~2230-2220 cm⁻¹ (strong, sharp, C≡N stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~800-900 cm⁻¹ (C-H out-of-plane bend, indicating substitution pattern) |
| Mass Spec. (EI) | M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. Expected m/z: 210, 208. |
Chemical Reactivity and Synthetic Utility
The true value of 2-Bromo-4-ethylbenzonitrile lies in its potential for derivatization.
Caption: Key synthetic transformations of 2-Bromo-4-ethylbenzonitrile.
-
Palladium-Catalyzed Cross-Coupling : The C-Br bond is an ideal site for forming new carbon-carbon or carbon-heteroatom bonds. This is the cornerstone of modern API synthesis. Reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of functional groups at the 2-position.[4]
-
Nitrile Group Transformations : The nitrile is far from inert. It can be hydrolyzed to a carboxylic acid (providing a new linking point), reduced to a primary amine (introducing a basic center common in many drugs), or used in cycloaddition reactions to form heterocycles like tetrazoles, which are valuable bioisosteres for carboxylic acids.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-4-ethylbenzonitrile is not available, data from analogous compounds like 4-(2-Bromoacetyl)benzonitrile and other brominated nitriles provide a strong basis for hazard assessment.[5][6][7]
-
Hazard Identification :
-
Recommended Handling Procedures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7]
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust or aerosols. Wash hands thoroughly after handling.[5][9]
-
-
First Aid Measures :
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5]
-
Conclusion
2-Bromo-4-ethylbenzonitrile represents a synthetically potent, albeit under-documented, chemical intermediate. By leveraging established chemical principles and data from closely related analogues, this guide provides a solid framework for its synthesis, characterization, and application. Its strategically positioned functional groups offer chemists a versatile platform for constructing complex molecular architectures, making it a compound of significant interest for future research and development in pharmaceuticals and advanced materials.
References
-
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available at: [Link]
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-(2-bromoethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Arockiasamy, A., & GanapathiRaman, R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1321. Available at: [Link]
- Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.
-
Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483. Available at: [Link]
Sources
- 1. 4-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. ossila.com [ossila.com]
- 5. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]

